5-(Azetidin-3-yl)oxazole
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Overview
Description
5-(Azetidin-3-yl)oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring The azetidine ring is a four-membered ring containing nitrogen, while the oxazole ring is a five-membered ring containing both oxygen and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method is advantageous due to its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of metal-free synthetic routes can be advantageous in reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing groups, while reduction can yield more saturated compounds .
Scientific Research Applications
5-(Azetidin-3-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The specific molecular targets and pathways involved depend on the structure of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar to oxazole but with a different arrangement of nitrogen and oxygen atoms.
Thiazole: Contains sulfur instead of oxygen in the five-membered ring.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the five-membered ring
Uniqueness
5-(Azetidin-3-yl)oxazole is unique due to the presence of both an azetidine ring and an oxazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The specific arrangement of atoms in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H8N2O/c1-5(2-7-1)6-3-8-4-9-6/h3-5,7H,1-2H2 |
InChI Key |
OZPJCUHGWXRICI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=CO2 |
Origin of Product |
United States |
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